Galanthamine-O-(methyl-d3)-N-(methyl-d3)
Overview
Description
Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated derivative of galanthamine, a naturally occurring alkaloid. This compound is primarily used as a research tool and is known for its role as an acetylcholinesterase inhibitor . The deuterium labeling enhances its stability and allows for more precise studies in various biochemical and pharmacological applications.
Mechanism of Action
Target of Action
The primary target of Galanthamine-O-(methyl-d3)-N-(methyl-d3) is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, Galanthamine-O-(methyl-d3)-N-(methyl-d3) increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
Galanthamine-O-(methyl-d3)-N-(methyl-d3) acts as a potent inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances the transmission of nerve impulses .
Biochemical Pathways
The inhibition of acetylcholinesterase by Galanthamine-O-(methyl-d3)-N-(methyl-d3) affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the stimulation of muscarinic and nicotinic acetylcholine receptors. This can lead to various downstream effects, including increased muscle contraction, enhanced memory and learning, and improved cognitive function .
Pharmacokinetics
Deuteration has been shown to slow down the metabolism of drugs, potentially leading to increased bioavailability .
Result of Action
The primary result of Galanthamine-O-(methyl-d3)-N-(methyl-d3)'s action is the enhancement of cholinergic transmission due to increased acetylcholine levels. This can lead to improved cognitive function, particularly in conditions characterized by a decline in cognitive abilities, such as Alzheimer’s disease .
Action Environment
The action of Galanthamine-O-(methyl-d3)-N-(methyl-d3) can be influenced by various environmental factors. For instance, the presence of other drugs that affect acetylcholinesterase activity can alter its efficacy. Additionally, factors such as pH and temperature can potentially affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
Galanthamine-O-(methyl-d3)-N-(methyl-d3) has been shown to inhibit ion channels and protein interactions . This compound is a high purity reagent for use in antibody production, peptide synthesis, and other biochemical studies . It can be used as an inhibitor for the study of protein interactions that are involved in cancer progression .
Cellular Effects
Its ability to inhibit ion channels suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to inhibit ion channels and protein interactions suggests that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galanthamine-O-(methyl-d3)-N-(methyl-d3) involves the incorporation of deuterium atoms into the galanthamine molecule. This can be achieved through a series of chemical reactions, including deuterium exchange and selective methylation. The process typically involves the following steps:
Deuterium Exchange: The hydrogen atoms in the galanthamine molecule are replaced with deuterium atoms using deuterated reagents.
Selective Methylation: The deuterated galanthamine is then subjected to methylation reactions to introduce the O-(methyl-d3) and N-(methyl-d3) groups
Industrial Production Methods
Industrial production of Galanthamine-O-(methyl-d3)-N-(methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to achieve efficient deuterium incorporation and methylation .
Chemical Reactions Analysis
Types of Reactions
Galanthamine-O-(methyl-d3)-N-(methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated derivatives with different oxidation states.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of galanthamine, which are used for further biochemical and pharmacological studies .
Scientific Research Applications
Galanthamine-O-(methyl-d3)-N-(methyl-d3) has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Galanthamine: The non-deuterated form of the compound, used for similar applications but with different stability and pharmacokinetic properties
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound with a different mechanism of action and pharmacokinetic profile.
Uniqueness
Galanthamine-O-(methyl-d3)-N-(methyl-d3) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies in biochemical and pharmacological research. This makes it a valuable tool for researchers studying the mechanisms of acetylcholinesterase inhibition and its therapeutic potential .
Properties
IUPAC Name |
(1S,12S,14R)-9-(trideuteriomethoxy)-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-BQBSLYESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675623 | |
Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128109-00-1 | |
Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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